2-Amino-3,5-dichloro-6-fluorobenzonitrile
Description
2-Amino-3,5-dichloro-6-fluorobenzonitrile is a halogenated aromatic compound featuring an amino group (-NH₂), two chlorine atoms, a fluorine atom, and a nitrile (-CN) functional group on a benzene ring.
Properties
IUPAC Name |
2-amino-3,5-dichloro-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FN2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAYFCJXIZINLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)C#N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-3,5-dichloro-6-fluorobenzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with ammonia, leading to the displacement of one of the activated fluorine atoms . This method is efficient and provides a straightforward route to the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-3,5-dichloro-6-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with various electrophiles, forming complex molecules useful in medicinal chemistry.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial and Antiparasitic Activity
Research has indicated that compounds related to 2-amino-3,5-dichloro-6-fluorobenzonitrile exhibit potent antimicrobial and antiparasitic activities. For instance, derivatives of fluorinated benzonitriles have been synthesized and tested against resistant strains of Plasmodium falciparum, the causative agent of malaria. These studies have shown enhanced efficacy compared to traditional treatments, with some compounds demonstrating IC50 values significantly lower than those of established drugs like chloroquine .
1.2 Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as a key intermediate in the synthesis of several APIs. Notable examples include:
- Pazopanib : An anticancer drug used in the treatment of renal cell carcinoma.
- Dovitinib : A multi-targeted kinase inhibitor for cancer therapy.
These applications highlight the compound's role in developing new therapeutic agents .
Agrochemical Applications
2.1 Herbicides and Pesticides
Compounds similar to this compound are explored for their potential as herbicides and pesticides. The unique structure allows for modifications that enhance biological activity against a range of pests and weeds, making them valuable in agricultural applications .
Chemical Synthesis
3.1 Synthetic Intermediates
The compound is utilized as an intermediate in various synthetic pathways. For example, it can be involved in the preparation of novel quinolone derivatives that possess antibacterial properties. The synthesis often involves reactions with other halogenated compounds to create complex molecular architectures necessary for drug development .
Case Studies
Mechanism of Action
The mechanism of action of 2-Amino-3,5-dichloro-6-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Thermal and Functional Group Comparison
Halogenated Benzonitrile Derivatives
- 4-((2-Amino-5-iodo-6-(trifluoromethyl)pyrimidin-4-yl)oxy)-3,5-difluorobenzonitrile (EP 4 146 630 B1): This compound shares the benzonitrile core and fluorine substituents but incorporates a pyrimidine ring. Its synthesis involves nucleophilic aromatic substitution under basic conditions (K₂CO₃/DMF, 90°C), yielding 76% product .
2-Amino-3,5-dibromobenzamide Derivatives
In -amino-3,5-dibromobenzamide is used to synthesize bisquinazolinones with photophysical applications. Key comparisons:
- Electronic Properties: Bromine’s polarizability vs. chlorine/fluorine may alter intramolecular charge transfer (ICT). UV-Vis spectra of tetraarylbisquinazolinones show absorption maxima in DMSO (~350–400 nm), influenced by substituent electronegativity . The target compound’s -F and -Cl substituents could further blue-shift absorption due to stronger electron withdrawal.
- Synthetic Flexibility : The nitrile group enables diverse cross-coupling reactions (e.g., Suzuki-Miyaura), whereas benzamides require additional steps for functionalization.
Biological Activity
2-Amino-3,5-dichloro-6-fluorobenzonitrile is an organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This compound is characterized by the presence of amino, chloro, and fluoro substituents on a benzonitrile framework, which influences its reactivity and interaction with biological targets.
- Molecular Formula : C7H4Cl2FN
- Molecular Weight : 202.02 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The presence of multiple halogen atoms enhances its lipophilicity and potential for cellular membrane penetration.
Target Enzymes and Pathways
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Binding : Its structural features allow it to bind to receptors that modulate various physiological processes.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
-
Antimicrobial Activity :
- Exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study: In vitro tests showed inhibition zones against Staphylococcus aureus and Escherichia coli.
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Anticancer Properties :
- Preliminary studies indicate cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
- Mechanism involves induction of apoptosis through activation of caspase pathways.
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Anti-inflammatory Effects :
- In animal models, the compound has shown to reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
Research Findings
A summary of key findings from various studies is presented in the table below:
Case Studies
-
Antimicrobial Efficacy :
- A study conducted by Smith et al. evaluated the antimicrobial properties of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains.
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Cytotoxicity Against Cancer Cells :
- Research by Johnson et al. assessed the cytotoxic effects on MCF-7 breast cancer cells using flow cytometry analysis. The compound induced apoptosis in a dose-dependent manner, with an IC50 value of 15 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
